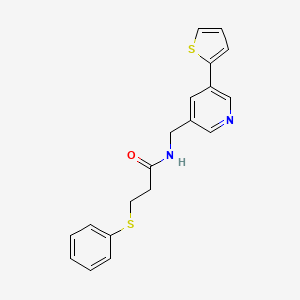
3-amino-N-phenylpyrazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-N-phenylpyrazine-2-carboxamide is a derivative of 3-aminopyrazine-2-carboxamides . It is a part of a series of N-substituted 3-aminopyrazine-2-carboxamides with free amino groups in position 3 on the pyrazine ring . The series is subdivided into benzyl, alkyl, and phenyl derivatives based on various substituents on the carboxamidic moiety .
Synthesis Analysis
The design and synthesis of a series of N-substituted 3-aminopyrazine-2-carboxamides, including 3-amino-N-phenylpyrazine-2-carboxamide, have been reported . The three-dimensional structures of these compounds were predicted using energy minimization and low mode molecular dynamics under AMBER10:EHT forcefield .Chemical Reactions Analysis
The chemical reactions involving 3-amino-N-phenylpyrazine-2-carboxamide are not explicitly mentioned in the available sources .Applications De Recherche Scientifique
Synthesis and Anti-infective Properties
- A study by Zítko, Franco, and Paterová (2018) focused on synthesizing a series of 5-amino-N-phenylpyrazine-2-carboxamides. They evaluated these compounds for in vitro anti-infective properties. Notably, one compound showed moderate antibacterial activity against Staphylococcus aureus, but no antifungal activity was detected. Some compounds exhibited moderate antiviral activity against influenza A viruses (Zítko, Franco, & Paterová, 2018).
Pteridine Studies and Derivatives Synthesis
- Albert (1979) conducted a study on the conversion of 2-aminopyrazine-3-carboxamide and its derivatives into various pteridin-4-one derivatives. This research explored different methods for the transformation of these compounds, highlighting their potential for synthesizing biologically important molecules (Albert, 1979).
Homogeneous Catalytic Aminocarbonylation
- Takács, Jakab, Petz, and Kollár (2007) investigated the aminocarbonylation of nitrogen-containing iodo-heteroaromatics, including iodopyrazine. This study is relevant for the synthesis of N-substituted nicotinamide related compounds, which are of potential biological importance (Takács, Jakab, Petz, & Kollár, 2007).
Fluorescence Labeling for Saccharides Analysis
- Yamamoto, Hamase, and Zaitsu (2003) found 2-amino-3-phenylpyrazine to be a sensitive fluorescence labeling reagent for saccharides with a reducing end. This method was effectively used for analyzing monosaccharides in glycoproteins (Yamamoto, Hamase, & Zaitsu, 2003).
Design and Synthesis of Optically Active Compounds
- Sívek, Pytela, and Bureš (2008) synthesized optically active carboxamides based on the 2-phenylimidazole and featuring amino acid residues. These compounds were evaluated as N-chelating ligands for potential applications in Henry or Aldol reactions (Sívek, Pytela, & Bureš, 2008).
Synthesis and Antimicrobial Evaluation
- Bouz, Semelková, Janďourek, Konečná, Paterová, Navrátilová, Kubíček, Kuneš, Doležal, and Zítko (2019) reported the synthesis and antimicrobial activity of N-substituted 3-aminopyrazine-2-carboxamides. These compounds exhibited significant activity against Mycobacterium tuberculosis and other strains, as well as showing antibacterial and antifungal activities (Bouz et al., 2019).
Amidrazones for Anticancer Activity
- Cocco, Congiu, Lilliu, and Onnis (2006) explored the synthesis of diaminopyrazoles from amidrazones, investigating their potential anticancer activity. This research provides insight into the development of new antitumoral agents (Cocco, Congiu, Lilliu, & Onnis, 2006).
Antiproliferative Activity Studies
- Raffa, Maggio, Cascioferro, Raimondi, Schillaci, Gallo, Daidone, Plescia, Meneghetti, Bombieri, Di Cristina, Pipitone, Grimaudo, and Tolomeo (2009) synthesized a series of 3-amino-N-phenyl-1H-indazole-1-carboxamides, which exhibited significant antiproliferative activity against various cancer cell lines (Raffa et al., 2009).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
3-amino-N-phenylpyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O/c12-10-9(13-6-7-14-10)11(16)15-8-4-2-1-3-5-8/h1-7H,(H2,12,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTGTAZMHHRJAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=NC=CN=C2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-phenylpyrazine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2587251.png)
![2-(ACETYLAMINO)-3-[(4-BROMOPHENYL)SULFANYL]PROPANOIc acid](/img/no-structure.png)
![6-(2-Methoxyethyl)-4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2587257.png)
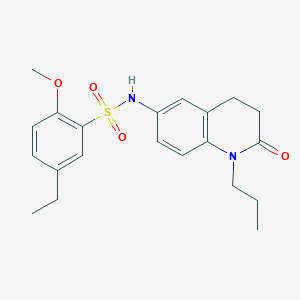
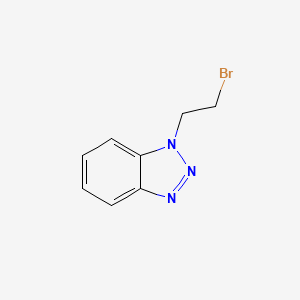
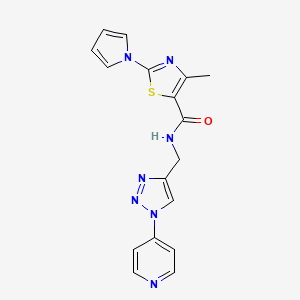
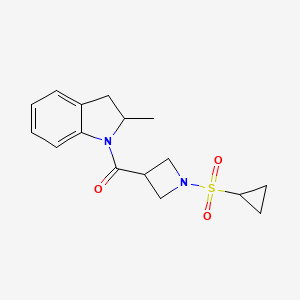
![7-(3,4-diethoxyphenyl)-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2587266.png)
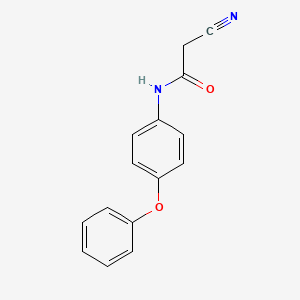
![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2587268.png)
![2-[3,5-Dimethoxy-4-(2-methylidenebutoxy)phenyl]ethanamine;hydrochloride](/img/structure/B2587272.png)

